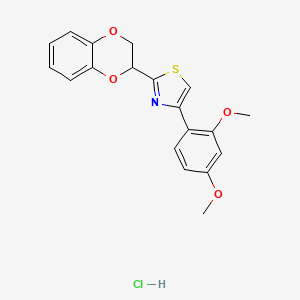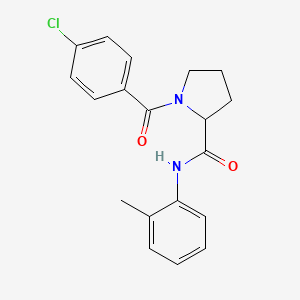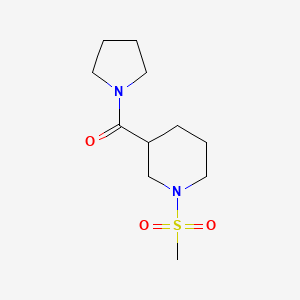
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is a synthetic compound that belongs to the family of isoxazole derivatives. It is commonly referred to as isoxadifen-ethyl and is widely used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide involves its ability to bind to estrogen receptors and block their activity. This leads to a decrease in the expression of estrogen-responsive genes and a reduction in the effects of estrogen on the body. This mechanism is similar to that of other antiestrogenic compounds such as tamoxifen.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide are largely related to its antiestrogenic activity. It has been shown to reduce the growth of estrogen-responsive breast cancer cells and to prevent bone loss in animal models of osteoporosis. It has also been shown to have anti-inflammatory effects and to improve cardiovascular health in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide in lab experiments is its specificity for estrogen receptors. This allows researchers to investigate the effects of estrogen on various physiological processes without the confounding effects of other compounds. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide. One area of interest is its potential use as a therapeutic agent for breast cancer and osteoporosis. Another area of interest is its effects on the immune system and its potential use in autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is a synthetic compound that has been extensively used in scientific research for its unique properties and applications. Its antiestrogenic activity makes it a useful tool for studying the role of estrogen in various physiological processes. While there are limitations to its use, the potential applications of this compound are vast, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide involves the reaction of 2-chloro-5-methylphenol with ethyl 3-amino-4,5-dihydroisoxazole-5-carboxylate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with acetic anhydride to obtain the final product. This method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been extensively used in scientific research for its unique properties. It has been shown to have antiestrogenic activity, which makes it a useful tool for studying the role of estrogen in various physiological processes. It has also been used to investigate the effects of estrogen on the immune system, bone metabolism, and cardiovascular health.
Eigenschaften
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-4-5-11(15)12(6-8)19-10(3)14(18)16-13-7-9(2)20-17-13/h4-7,10H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVXVZJUGDQERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6118752.png)

![4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6118760.png)
![6-(1-pyrrolidinyl)-N-[1-(1,3-thiazol-2-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6118763.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6118765.png)
![5-(2,3-dichlorophenyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-2-furamide](/img/structure/B6118768.png)


![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)

![2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B6118842.png)
![2-amino-5-(2-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118848.png)

